molecular formula C9H11Cl2N3O2 B2871127 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride CAS No. 2460750-24-5

6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride

Cat. No. B2871127
CAS RN: 2460750-24-5
M. Wt: 264.11
InChI Key: SBXSUBFDOPSAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of “6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride” can be represented by the InChI code: 1S/C9H8N4.2ClH/c10-3-7-1-2-9-12-8(4-11)6-13(9)5-7;;/h1-2,5-6H,4,11H2;2*1H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. For instance, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines can synthesize imidazo[1,2-a]pyridines . Also, the reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride” include its molecular weight of 245.11 . It is a solid at room temperature .

Mechanism of Action

While the specific mechanism of action for “6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride” is not mentioned in the search results, it’s worth noting that imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The compound has been classified with hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, particularly in the development of new drugs for tuberculosis . Future research may focus on exploring their potential in other therapeutic areas and optimizing their synthesis methods .

properties

IUPAC Name

6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.2ClH/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6;;/h1-2,4-5H,3,10H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXSUBFDOPSAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1CN)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.